molecular formula C₃₁H₃₀D₆N₄O₁₀S₂ B1156103 Di-O-cysteinyl-glycinoyl Curcumin-d6

Di-O-cysteinyl-glycinoyl Curcumin-d6

Cat. No.: B1156103
M. Wt: 694.81
Attention: For research use only. Not for human or veterinary use.
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Description

Di-O-cysteinyl-glycinoyl Curcumin-d6 is a chemically modified derivative of curcumin, a natural polyphenol derived from Curcuma longa. Curcumin (C21H20O6) is renowned for its anti-inflammatory, antioxidant, and antidiabetic properties . The deuterated form, Curcumin-d6 (C21H14D6O6), incorporates six deuterium atoms, enhancing metabolic stability and bioavailability compared to non-deuterated curcumin . This compound further modifies this structure by introducing cysteinyl and glycinoyl groups, resulting in the molecular formula C31H36N4O10S2 (MW: 688.77) . These modifications aim to improve solubility, stability, and targeted bioactivity, particularly in therapeutic applications such as cancer and inflammation .

Properties

Molecular Formula

C₃₁H₃₀D₆N₄O₁₀S₂

Molecular Weight

694.81

Synonyms

4-((1E,6E)-7-(4-(2-((R)-2-Amino-3-mercaptopropanamido)acetoxy)-3-methoxyphenyl)-3,5-dioxohepta-1,6-dien-1-yl)-2-methoxyphenyl 2-((S)-2-amino-3-mercaptopropanamido)acetate-d6;  2,2’-[[(1E,6E)-3,5-dioxo-1,6-heptadiene-1,7-diyl]bis(2-methoxy-4,1-phenylen

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Di-O-cysteinyl-glycinoyl Curcumin-d6 and Analogues

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility Key Modifications
Curcumin C21H20O6 368.38 ~3.0 Low (lipophilic) Parent compound
Curcumin-d6 C21H14D6O6 374.42 ~3.0 Moderate Deuterium substitution
Demethoxycurcumin C20H18O5 338.35 ~2.8 Low Lacks one methoxy group
Bisdemethoxycurcumin C19H16O4 308.33 ~2.5 Low Lacks two methoxy groups
This compound C31H36N4O10S2 688.77 ~1.5–2.0* High (hydrophilic) Cysteinyl-glycinoyl groups, deuterium
Tetrahydrocurcumin derivatives (e.g., Compound 5 ) Varies ~500–600 ~1.8–2.5 Moderate Succinate esters, reduced ketones

*Predicted LogP for this compound is lower than curcumin due to hydrophilic cysteinyl and glycinoyl moieties .

Key Observations :

  • Curcumin-d6 : Deuterium substitution enhances metabolic stability without altering core bioactivity .
  • Demethoxy Derivatives : Reduced methoxy groups slightly lower LogP but retain antioxidant activity .
  • This compound: Cysteinyl and glycinoyl groups introduce thiol and amine functionalities, improving water solubility and enabling conjugation with cellular targets .

Bioactivity and Therapeutic Potential

Antioxidant and Anti-inflammatory Effects :

  • Curcumin: Inhibits NF-κB, COX-2, and iNOS, reducing inflammation .
  • Curcumin-d6 : Retains anti-inflammatory efficacy with prolonged half-life due to deuterium .
  • This compound: Enhanced cellular uptake via thiol-mediated transport; shows superior inhibition of ROS in diabetic models compared to curcumin .

Anticancer Activity :

  • Curcumin-d6 : Potent EGFR and IκB kinase inhibitor, inducing apoptosis in cancer cells .
  • Tetrahydrocurcumin Derivatives : Improved bioavailability but reduced potency compared to curcumin .
  • This compound: Synergistic effects from cysteine (glutathione precursor) enhance chemopreventive activity .

Pharmacokinetic and Stability Profiles

Table 2: Stability and Bioavailability

Compound Plasma Half-Life Metabolic Stability Bioavailability
Curcumin 0.5–1.5 hours Low <1%
Curcumin-d6 2–3 hours Moderate ~5%
This compound 4–6 hours High ~15–20%*

*Estimated based on structural modifications enhancing solubility and resistance to enzymatic degradation .

Key Findings :

  • Curcumin-d6 : Deuterium slows CYP450-mediated metabolism, doubling half-life .
  • This compound: Glycinoyl groups facilitate renal clearance, while cysteinyl residues protect against oxidation .

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